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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

For: Researchers, Scientists, and Drug Development Professionals Subject: BRD9185
(Template)

Disclaimer: Specific experimental data for a compound designated "BRD9185" is not publicly
available at the time of this writing. This document serves as a comprehensive template,
providing the structure, experimental methodologies, and data presentation standards for a
technical guide on the physicochemical and solubility properties of a novel compound.
Placeholder data is used for illustrative purposes.

Introduction

The characterization of a compound's physicochemical properties is a cornerstone of early-
stage drug discovery and development. These intrinsic attributes govern a molecule's behavior
in biological systems, influencing its absorption, distribution, metabolism, and excretion
(ADME). A thorough understanding of properties such as molecular weight, lipophilicity (LogP),
and ionization constant (pKa), combined with a detailed solubility profile, is critical for predicting
oral bioavailability, designing effective formulations, and ensuring the reliability of in vitro and in
vivo assays. This guide provides a detailed overview of the core physicochemical and solubility
characteristics of a hypothetical compound, BRD9185, and outlines the standard
methodologies for their determination.

Physicochemical Properties
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A summary of the key physicochemical properties of BRD9185 is presented below. These
parameters are fundamental to understanding the compound's chemical nature and predicting

its behavior.
Property Value Method
High-Resolution Mass
Molecular Formula C21H25Ns02
Spectrometry
Molecular Weight 395.46 g/mol Calculated
) ) Differential Scanning
Melting Point 178-181°C )
Calorimetry (DSC)
pKa 4.2 (basic), 9.8 (acidic) UV-Metric Titration
LogP (Octanol-Water) 2.5 Shake-Flask Method

Solubility Profile

The solubility of a compound in various media is a critical determinant of its utility in research
and its potential as a therapeutic agent. The equilibrium solubility of BRD9185 was assessed in
aqueous buffers at physiological pH and in common organic solvents.

Solvent | Media Solubility (ug/mL) at 25°C Method

Shake-Flask Method with
Water <1

HPLC-UV

Shake-Flask Method with
PBS (pH 7.4) 15

HPLC-UV
Dimethyl Sulfoxide (DMSO) > 20,000 Visual Assessment

Shake-Flask Method with
Ethanol 500

HPLC-UV

Experimental Protocols
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Detailed methodologies for the determination of key physicochemical and solubility parameters
are provided below.

Determination of LogP (Octanol-Water Partition
Coefficient)

The LogP was determined using the well-established shake-flask method, which is considered
the gold standard for measuring lipophilicity.[1]

o Preparation: A stock solution of BRD9185 was prepared in n-octanol. The n-octanol and
water phases were pre-saturated with each other for 24 hours to ensure mutual miscibility at
equilibrium.

 Partitioning: A known concentration of the BRD9185 stock solution was added to a mixture of
pre-saturated n-octanol and water in a glass vial.

» Equilibration: The vial was sealed and agitated on a mechanical shaker at a constant
temperature (25°C) for 24 hours to allow for complete partitioning and equilibrium to be
reached.

o Phase Separation: The mixture was centrifuged to ensure a clean separation of the aqueous
and n-octanol layers.

e Quantification: The concentration of BRD9185 in each phase was determined by High-
Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve was
used for accurate quantification.

o Calculation: The partition coefficient (P) was calculated as the ratio of the concentration in
the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10
logarithm of this value.
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Workflow for LogP Determination via Shake-Flask Method.

Determination of Aqueous and Organic Solubility
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The equilibrium solubility was determined using the shake-flask method, which measures the
thermodynamic solubility of a compound.[2][3]

e Preparation of Saturated Solution: An excess amount of solid BRD9185 was added to a
known volume of the desired solvent (e.g., PBS pH 7.4, ethanol) in a sealed glass vial.

o Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 48 hours
to ensure equilibrium between the dissolved and undissolved compound was reached.

e Phase Separation: The suspension was filtered through a 0.45 um PTFE syringe filter to
remove undissolved solid. The first few drops of the filtrate were discarded to prevent
absorption errors.

e Quantification: The concentration of the dissolved BRD9185 in the clear filtrate was
determined by HPLC-UV against a standard calibration curve.

o Reporting: The final solubility was reported in pg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Perhydrofluorene | C13H22 | CID 21972 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. beta-D-Ribopyranoside, methyl | C6H1205 | CID 11579182 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. chemview.epa.gov [chemview.epa.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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